7-Methylimidazo[1,2-A]pyridine-2-carboxamide
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Overview
Description
7-Methylimidazo[1,2-A]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 7-Methylimidazo[1,2-A]pyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-A]pyridine core. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
7-Methylimidazo[1,2-A]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction of the compound can lead to the formation of amine derivatives, which can be further functionalized.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs targeting infectious diseases such as tuberculosis . The compound’s unique structure allows for the design of derivatives with enhanced activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .
In addition to its applications in medicinal chemistry, 7-Methylimidazo[1,2-A]pyridine-2-carboxamide is also used in material science due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-A]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound has been shown to inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby disrupting essential cellular processes . Additionally, it may interact with cellular receptors and signaling pathways, leading to alterations in cell function and viability .
Comparison with Similar Compounds
7-Methylimidazo[1,2-A]pyridine-2-carboxamide can be compared with other similar compounds within the imidazo[1,2-A]pyridine family. Some of these compounds include:
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
6-Bromo-7-methylimidazo[1,2-A]pyridine: Used in the synthesis of various derivatives with potential biological activities.
2-Methylimidazo[1,2-A]pyridine: Studied for its applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with diverse applications in scientific research and industry.
Properties
CAS No. |
70705-34-9 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-6-2-3-12-5-7(9(10)13)11-8(12)4-6/h2-5H,1H3,(H2,10,13) |
InChI Key |
VBIBERGFTXQIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N |
Origin of Product |
United States |
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